N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile
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Overview
Description
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile involves several steps. One common method includes the reaction of piperidine with a phenyl-substituted acyl chloride under basic conditions to form the corresponding amide. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile can be compared with other piperidine derivatives such as:
Piperidine, 1-cinnamoyl-: Similar in structure but with different functional groups.
N-(3-Phenylpropenoyl)piperidine: Another piperidine derivative with a phenylpropenoyl group.
Cinnamyl piperidide: A compound with a cinnamyl group attached to the piperidine ring.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C15H19N2O+ |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
methylidyne-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C15H19N2O/c1-16-14(12-13-8-4-2-5-9-13)15(18)17-10-6-3-7-11-17/h1-2,4-5,8-9,14H,3,6-7,10-12H2/q+1 |
InChI Key |
WLVYNAFBYMLVNG-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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